molecular formula C25H28N2O5 B4776884 3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde

3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde

Cat. No.: B4776884
M. Wt: 436.5 g/mol
InChI Key: QKPSZJIIJYKERL-UHFFFAOYSA-N
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Description

3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde is a complex organic compound that features a chromen-2-one (coumarin) core, a piperazine ring, and a methoxybenzaldehyde moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the chromen-2-one derivative reacts with piperazine in the presence of a suitable base.

    Introduction of the Methoxybenzaldehyde Moiety: The final step involves the reaction of the intermediate compound with 4-methoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one and benzaldehyde moieties, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents, especially in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring enhances the compound’s binding affinity and specificity, while the methoxybenzaldehyde moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds such as 4-hydroxycoumarin and warfarin share the chromen-2-one core and exhibit anticoagulant properties.

    Piperazine Derivatives: Compounds like piperazine citrate and flunarizine are known for their use in pharmaceuticals, particularly as antihistamines and calcium channel blockers.

Uniqueness

The uniqueness of 3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde lies in its multi-functional structure, combining the properties of chromen-2-one, piperazine, and methoxybenzaldehyde. This combination enhances its potential biological activities and broadens its range of applications in scientific research and industry.

Properties

IUPAC Name

3-[[4-[(6-ethoxy-2-oxochromen-4-yl)methyl]piperazin-1-yl]methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-3-31-21-5-7-24-22(14-21)19(13-25(29)32-24)15-26-8-10-27(11-9-26)16-20-12-18(17-28)4-6-23(20)30-2/h4-7,12-14,17H,3,8-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPSZJIIJYKERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(C=CC(=C4)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde
Reactant of Route 2
3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde
Reactant of Route 4
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3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)-4-methoxybenzaldehyde

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